1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-18-8-10-19(11-9-18)24-28-25(35-29-24)20-5-4-12-32(26(20)34)17-23(33)31-15-13-30(14-16-31)22-7-3-2-6-21(22)27/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPHIJUDOHQYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound acts as an inhibitor of ENTs. It has been found to be more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs. This can impact nucleotide synthesis and the regulation of adenosine function, which are critical for various cellular processes.
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the uptake of uridine. This can affect nucleotide synthesis and the regulation of adenosine function.
Biological Activity
The compound 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 431.5 g/mol. The structure features a piperazine ring, an oxadiazole moiety, and a pyridinone core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN5O2 |
| Molecular Weight | 431.5 g/mol |
| Key Functional Groups | Piperazine, Oxadiazole, Pyridinone |
Antimicrobial Activity
Research has demonstrated that compounds containing piperazine and oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit various bacterial strains, suggesting potential applications in treating infections. For instance, derivatives with similar structures have been reported to possess IC50 values in the low micromolar range against specific bacterial targets .
Enzyme Inhibition
The compound's structural components may also contribute to its ability to inhibit key enzymes. Specifically, piperazine derivatives have been linked to acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, oxadiazole-containing compounds have been evaluated for their urease inhibition capabilities, which is relevant for managing conditions like kidney stones .
Anticancer Potential
There is emerging evidence that piperazine derivatives exhibit anticancer properties. Studies have indicated that certain piperazine-based compounds can induce apoptosis in cancer cells through various pathways. The presence of the oxadiazole moiety may enhance this activity by modulating cellular signaling pathways involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing neuronal signaling.
- Enzyme Interaction : The oxadiazole structure could interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.
- Cellular Uptake : The lipophilicity provided by the fluorophenyl and methylphenyl groups may enhance cellular uptake, increasing bioavailability and efficacy.
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
- A study reported that derivatives similar to this compound exhibited significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM compared to standard drugs .
- Another investigation highlighted the anticancer potential of piperazine derivatives, showing that they could inhibit tumor growth in xenograft models .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridin-2(1H)-one core distinguishes it from piperazin-2-one () or pyrido[1,2-a]pyrimidin-4-one () analogs.
- Fluorinated aryl groups (2-fluorophenyl in the target vs. 4-fluorophenyl in and ) alter steric and electronic profiles, impacting receptor selectivity .
Physicochemical Properties
Comparative data (where available):
| Compound | logP | logD (pH 7.4) | Polar Surface Area (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target compound | ~2.8* | ~1.5* | ~80 | 7 |
| 1.12 | 0.24 | 83.83 | 7 | |
| ~3.1† | N/A | N/A | 6 | |
| ~2.5* | N/A | ~70 | 5 |
*Estimated via analogous structures. †Predicted using ChemDraw.
Key Observations :
- The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is higher than (logP 1.12), likely due to the 4-methylphenyl group.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction conditions?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- N-Alkylation : Formation of the piperazine-2-fluorophenyl intermediate under reflux conditions (e.g., DMF as solvent, 80–100°C) .
- Oxadiazole Ring Formation : Cyclization of thioamide precursors with hydroxylamine hydrochloride under acidic conditions (pH 4–5) .
- Coupling Reactions : Use of coupling reagents like EDCI/HOBt for linking the pyridinone core to the oxadiazole moiety .
- Optimization : Control reaction temperature, pH, and solvent polarity (e.g., dichloromethane for acylation steps) to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H-NMR δ 8.2–8.5 ppm for aromatic protons) and piperazine linkage .
- IR Spectroscopy : Validate carbonyl groups (C=O stretch at ~1700 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₉H₂₅FN₆O₃: 541.1964) .
Q. What are the primary biological targets or therapeutic applications suggested for this compound?
- Methodological Answer :
- CNS Targets : Piperazine derivatives often target dopamine or serotonin receptors; evaluate binding affinity via radioligand assays (e.g., 5-HT₁A receptor) .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria using MIC assays, leveraging the oxadiazole moiety’s known biofilm disruption properties .
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) to assess apoptosis induction via flow cytometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl on piperazine) using in vitro assays .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and explain potency variations .
- Metabolic Stability Studies : Use hepatic microsomes to assess oxidative degradation pathways impacting efficacy .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Lipophilicity Optimization : Adjust logP via substituent modifications (e.g., methyl vs. trifluoromethyl groups on oxadiazole) to enhance blood-brain barrier penetration .
- Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .
- Plasma Protein Binding Assays : Quantify unbound fraction using equilibrium dialysis to predict free drug concentrations .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of piperazine-oxadiazole hybrids to predict IC₅₀ values for off-target receptors .
- Molecular Dynamics Simulations : Analyze ligand-receptor complex stability (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives .
- ADMET Prediction : Use tools like SwissADME to filter compounds with favorable toxicity and absorption profiles .
Experimental Design Considerations
Q. What controls are critical for validating biological assay results?
- Methodological Answer :
- Positive/Negative Controls : Include known receptor agonists/antagonists (e.g., buspirone for 5-HT₁A) and solvent-only controls .
- Dose-Response Curves : Use 8–12 concentrations (e.g., 1 nM–100 µM) to calculate EC₅₀/IC₅₀ values with nonlinear regression .
- Replicate Experiments : Perform triplicate runs to ensure statistical significance (p < 0.05 via Student’s t-test) .
Q. How should researchers address low synthetic yields in scale-up experiments?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
- Purification Techniques : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity batches .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to optimize endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
